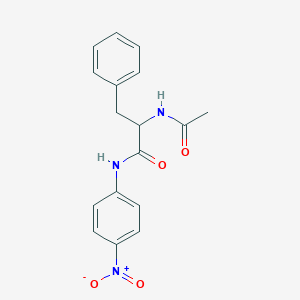

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide

説明

2-Acetamido-N-(4-nitrophenyl)-3-phenylpropanamide (CAS: 17682-83-6) is a synthetic propanamide derivative characterized by a phenyl group at the C3 position, an acetamido moiety at C2, and a 4-nitrophenyl substituent on the amide nitrogen. Its molecular structure combines aromatic and polar functional groups, making it a versatile intermediate in pharmaceutical and biochemical applications. Synonyms include Ac-Phe-pNA and N-Acetyl-L-phenylalanine p-nitroanilide, reflecting its use in enzyme substrate studies and peptide synthesis .

特性

IUPAC Name |

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBBSYDVWOTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391709 | |

| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-42-0 | |

| Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin. Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme.

Mode of Action

The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline. This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.

Biochemical Pathways

The action of Ac-DL-Phe-pNA primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate Ac-DL-Phe-pNA. The downstream effects of this process include the digestion and absorption of dietary proteins.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability.

Result of Action

The cleavage of Ac-DL-Phe-pNA by chymotrypsin results in the release of the chromophore p-nitroaniline. This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.

Action Environment

The action of Ac-DL-Phe-pNA, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine. Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions.

生物活性

2-Acetamido-N-(4-nitrophenyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

- IUPAC Name : this compound

This compound features an acetamido group, a nitrophenyl moiety, and a phenylpropanoic acid structure, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. For example, nickel(II) complexes derived from similar ligands have demonstrated cytotoxic effects on HepG2 human hepatoblastoma cells. The mechanism involves intercalation with DNA and the induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism or signaling pathways.

- Receptor Binding : Similar compounds often bind to receptors, modulating their activity and leading to changes in cellular responses.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds like this compound are well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via urine, which is essential for understanding their therapeutic potential and safety profile.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates. Results indicated that derivatives with nitro groups exhibited enhanced activity against resistant strains.

- Cytotoxicity Assessment : In vitro assays on different cancer cell lines revealed that modifications in the phenyl groups significantly influenced cytotoxicity levels, highlighting the importance of structural variations in enhancing biological activity.

類似化合物との比較

Table 1: Structural Comparison of Key Propanamide Derivatives

Key Observations:

Electron-Withdrawing vs. Replacement with a cyanomethyl group (CPI) introduces steric and electronic effects, enabling selective binding to cysteine proteases like cathepsin .

Aromatic Modifications :

- Substituting phenyl with naphthyl (3b) increases hydrophobicity (ClogP: −0.27 vs. −0.0069 for nitro derivatives), altering solubility and membrane permeability .

Backbone Alterations: Converting the propanamide to a propanoic acid () drastically increases polarity, making the compound more suitable for aqueous-phase reactions or as a chiral building block .

Table 2: Bioactivity Comparison

Key Findings:

Enzyme Interactions: The nitroanilide group in the target compound facilitates colorimetric assays, as seen in its hydrolysis to release 4-nitrophenol (λmax = 405 nm) . This property is absent in analogues like 3b or CPI.

Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structurally related 1,3,4-thiadiazoles with 4-nitrophenyl groups show efficacy against E. coli and C.

Physicochemical Properties

Table 3: ClogP and Solubility Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。